molecular formula C10H6N2O4 B8663554 7-Nitroisoquinoline-3-carboxylic acid

7-Nitroisoquinoline-3-carboxylic acid

Cat. No.: B8663554
M. Wt: 218.17 g/mol
InChI Key: OVMDNURGLZNXQC-UHFFFAOYSA-N
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Description

7-Nitroisoquinoline-3-carboxylic acid (CAS 910123-61-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H6N2O4 and a molecular weight of 218.17 g/mol, serves as a critical synthetic intermediate for the development of novel therapeutic agents . Its research value is particularly prominent in the design and synthesis of potent bisubstrate inhibitors targeting enzymes such as phenylethanolamine N-methyltransferase (PNMT) . In this context, derivatives of this compound have been utilized to create highly potent and selective PNMT inhibitors, which are investigated for their potential in hypertension research . The nitro and carboxylic acid functional groups on the isoquinoline scaffold provide versatile handles for further chemical modification, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

7-nitroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-10(14)9-4-6-1-2-8(12(15)16)3-7(6)5-11-9/h1-5H,(H,13,14)

InChI Key

OVMDNURGLZNXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 7-nitroisoquinoline-3-carboxylic acid with structurally related compounds, highlighting molecular formulas, substituents, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Melting Point Key Properties
This compound - C₁₀H₆N₂O₄ 234.17 -NO₂ (C7), -COOH (C3) Not reported High acidity due to electron-withdrawing nitro and carboxylic acid groups.
7-Aminoisoquinoline-3-carboxylic acid 1337881-29-4 C₁₀H₈N₂O₂ 188.18 -NH₂ (C7), -COOH (C3) Not reported Electron-donating amino group reduces acidity; requires storage at 2–8°C .
3-Amino-7-nitro-4-isoquinolinecarboxamide 515832-81-2 C₁₀H₈N₄O₃ 232.20 -NO₂ (C7), -CONH₂ (C4), -NH₂ (C3) >300°C High thermal stability; strong hydrogen bonding from amide and nitro groups .
7-Bromoisoquinoline-3-carboxylic Acid 660830-63-7 C₁₀H₆BrNO₂ 268.07 -Br (C7), -COOH (C3) Not reported Bromine's steric bulk may hinder solubility; used in cross-coupling reactions .
3-Chloroisoquinoline-7-carboxylic acid 1263207-80-2 C₁₀H₆ClNO₂ 207.61 -Cl (C3), -COOH (C7) Not reported Positional isomerism alters electronic effects; chlorine increases lipophilicity .
7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride - C₁₀H₁₁N₂O₄Cl 270.66 -NO₂ (C7), -COOH (C3), saturated ring Not reported Partial saturation enhances solubility in polar solvents; synthesized in 90% yield .

Functional Group Effects

  • Nitro vs. Amino Groups: The nitro group in this compound increases acidity and electrophilicity compared to the amino-substituted analog (7-aminoisoquinoline-3-carboxylic acid). The latter’s amino group enhances nucleophilicity but reduces stability, necessitating cold storage .
  • Carboxylic Acid vs. Carboxamide: Replacing the carboxylic acid with a carboxamide (as in 3-amino-7-nitro-4-isoquinolinecarboxamide) reduces acidity but introduces hydrogen-bonding capacity, contributing to a high melting point (>300°C) .
  • Halogen Substitution : Bromine and chlorine substituents (e.g., 7-bromo and 3-chloro derivatives) alter electronic and steric profiles, affecting reactivity in cross-coupling reactions or drug design .

Research Findings and Implications

  • Reactivity: Nitro groups facilitate electrophilic substitution reactions, while amino groups enable nucleophilic modifications, making these compounds versatile intermediates.
  • Biological Relevance: Carboxamide derivatives (e.g., 3-amino-7-nitro-4-isoquinolinecarboxamide) are explored for kinase inhibition due to their hydrogen-bonding motifs .
  • Thermal Stability : High melting points in nitro- and amide-containing compounds suggest suitability for high-temperature applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-nitroisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of the isoquinoline core followed by carboxylation. For nitration, use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Carboxylation via Kolbe-Schmitt reaction requires CO₂ pressure and alkali metal salts (e.g., KOH) at 120–150°C. Optimize stoichiometry to minimize byproducts like 5-nitro derivatives . Monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic proton signals at δ 8.5–9.0 ppm (C-1 and C-8 protons) and downfield shifts for the nitro group (δ 8.7–9.2 ppm). The carboxylic acid proton may appear as a broad peak at δ 12–14 ppm .
  • MS : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., 248.18 g/mol). Fragmentation patterns should include loss of COOH (Δ = -45) and NO₂ (Δ = -46) .

Q. What are the solubility properties of this compound in common solvents, and how does this affect purification?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and weakly in ethanol. Recrystallize using ethanol/water (1:3 v/v) at 60°C, yielding >95% purity. Avoid halogenated solvents (e.g., DCM) due to poor solubility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group at C-7 is electron-withdrawing, activating the C-3 carboxylic acid for amidation or esterification. Use coupling agents like EDC/HOBt in DMF for amide bond formation. Steric hindrance at C-1/C-8 may require bulky bases (e.g., DBU) to improve reaction efficiency . Computational DFT studies can predict regioselectivity by analyzing LUMO distribution .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using PBS (pH 7.4) and DMSO ≤0.1% v/v. Validate cytotoxicity via MTT assays with positive controls (e.g., doxorubicin). Cross-check results with orthogonal methods (e.g., SPR for binding affinity) .

Q. How can the stability of this compound under physiological conditions be assessed for drug development?

  • Methodological Answer : Conduct accelerated stability studies:

  • Hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24h. Monitor degradation via HPLC .
  • Photostability : Expose to UV light (320–400 nm) for 48h. Nitro groups are prone to photoreduction; use amber vials for storage .

Experimental Design & Data Analysis

Q. What in silico approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use tools like SwissADME to calculate LogP (target ≤3), topological polar surface area (TPSA <140 Ų for oral bioavailability), and PAINS filters to exclude pan-assay interference. Molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) identifies binding modes. Validate with MD simulations (GROMACS) .

Q. How to design a SAR study for this compound analogs targeting enzyme inhibition?

  • Methodological Answer :

  • Variable Groups : Modify the nitro group (e.g., replace with CF₃, CN) and carboxylic acid (e.g., ester, amide).
  • Assays : Measure IC₅₀ values against the target enzyme (e.g., tyrosine kinase) using fluorescence-based kits. Include negative controls (DMSO) and reference inhibitors .
  • Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA for significance testing (p <0.05) .

Safety & Handling

Q. What PPE and engineering controls are mandatory when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (EN 374 standard), lab coat, and safety goggles (ANSI Z87.1). Use a respirator (NIOSH N95) if handling powders .
  • Ventilation : Conduct reactions in a fume hood with airflow ≥0.5 m/s. Store in a ventilated cabinet away from ignition sources .

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